molecular formula C22H25N3O3S B2769376 7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251703-62-4

7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2769376
M. Wt: 411.52
InChI Key: PWVILYYLLYLBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on compounds like CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, focuses on understanding their pharmacodynamic and pharmacokinetic properties. These studies aim to develop translational approaches based on receptor occupancy to guide dose selection in clinical trials, particularly for conditions like major depressive disorder. Such compounds demonstrate high-binding affinity specific to GluN2B receptors, with significant efficacy and safety profiles established through safety pharmacology and neurotoxicity studies (Garner et al., 2015).

Metabolism and Excretion Studies

The study of compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, involves analyzing their disposition, metabolism, and excretion in humans. These studies are crucial for understanding how novel compounds are processed by the human body, including their metabolic pathways, principal circulating components, and excretion patterns. Such research is fundamental in the development of new drugs for treating conditions like insomnia, providing insights into their safety and efficacy (Renzulli et al., 2011).

Radioligand Development for Imaging

Compounds labeled with radioactive isotopes, such as 11C-PBR28, are developed for imaging peripheral benzodiazepine receptors in the brain. These studies involve estimating human radiation doses based on biodistribution data, highlighting the importance of such compounds in medical imaging and diagnostics. The ability to image specific receptors in the brain has significant implications for understanding and treating various neurological conditions (Brown et al., 2007).

Environmental and Health Impact Studies

Research on the environmental occurrence and human exposure to compounds like parabens and their metabolites is critical. These studies assess the presence of such chemicals in foodstuffs, personal care products, and the environment, evaluating their potential impact on human health. Understanding the exposure levels and potential endocrine-disrupting effects of these compounds is crucial for public health and safety regulations (Liao et al., 2013).

properties

IUPAC Name

[7-methyl-1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-10-11-20-19(14-16)25(15-18-9-5-4-8-17(18)2)23-21(29(20,27)28)22(26)24-12-6-3-7-13-24/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVILYYLLYLBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1-(2-methylbenzyl)-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.